

# clinical trial data on DG051 for the prevention of myocardial infarction

Author: BenchChem Technical Support Team. Date: December 2025



# DG051 for Myocardial Infarction Prevention: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial data for **DG051**, an investigational drug, against established alternatives for the prevention of myocardial infarction (MI). **DG051** is a novel small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme implicated in the inflammatory processes associated with heart attack risk. This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways and workflows to offer an objective comparison for research and drug development professionals.

### **Executive Summary**

**DG051** demonstrated a potential mechanism of action for MI prevention by reducing the proinflammatory molecule leukotriene B4 (LTB4). Early-phase clinical trials reported a favorable safety profile and a significant, dose-dependent reduction in LTB4 levels. However, a comprehensive comparison with established antiplatelet agents like aspirin, clopidogrel, and ticagrelor is limited by the lack of publicly available, detailed quantitative data from later-phase clinical trials for **DG051**. In contrast, extensive clinical trial data for the alternatives provide robust evidence of their efficacy in reducing major adverse cardiovascular events, albeit with associated bleeding risks.



### **Data Presentation**

Table 1: Quantitative Performance Data of DG051 vs. Alternatives



| Drug/Reg<br>imen         | Mechanis<br>m of<br>Action                              | Key<br>Efficacy<br>Endpoint                     | Efficacy<br>Results                                                              | Key<br>Safety<br>Endpoint                      | Safety<br>Results                                                              | Clinical<br>Trial(s)  |
|--------------------------|---------------------------------------------------------|-------------------------------------------------|----------------------------------------------------------------------------------|------------------------------------------------|--------------------------------------------------------------------------------|-----------------------|
| DG051                    | Leukotrien<br>e A4<br>Hydrolase<br>(LTA4H)<br>Inhibitor | Reduction<br>in<br>Leukotrien<br>e B4<br>(LTB4) | Peak reduction of >70% from baseline after 7 days (at doses up to 320mg/day )[1] | Serious<br>Adverse<br>Events                   | No serious<br>adverse<br>events<br>reported in<br>Phase I/IIa<br>trials.[1][2] | Phase I,<br>Phase IIa |
| Aspirin                  | Cyclooxyg<br>enase<br>(COX)<br>Inhibitor                | Vascular<br>Mortality (5<br>weeks)              | 9.2% (Streptokin ase) vs. 12.0% (Placebo); 9.4% (Aspirin) vs. 11.8% (Placebo)    | Bleeds<br>requiring<br>transfusion             | No<br>significant<br>increase<br>with aspirin<br>alone.[4][5]                  | ISIS-2[4][5]          |
| Clopidogrel<br>+ Aspirin | P2Y12 ADP Receptor Antagonist + COX Inhibitor           | Composite<br>of CV<br>death, MI,<br>or stroke   | 9.3% vs.<br>11.4% with<br>Aspirin<br>alone (RR<br>0.80)[6][7]                    | Major<br>Bleeding                              | 3.7% vs.<br>2.7% with<br>Aspirin<br>alone (RR<br>1.38)[7]                      | CURE[6][7]            |
| Ticagrelor<br>+ Aspirin  | P2Y12 ADP Receptor Antagonist + COX Inhibitor           | Composite<br>of CV<br>death, MI,<br>or stroke   | 9.8% vs.<br>11.7% with<br>Clopidogrel<br>+ Aspirin<br>(HR 0.84)                  | Major<br>Bleeding<br>(non-<br>CABG<br>related) | 4.5% vs. 3.8% with Clopidogrel + Aspirin (HR 1.19)                             | PLATO[8]              |



## Experimental Protocols DG051 Phase I & IIa Trials

- Phase I: A randomized, double-blind, multi-dose, ascending-dose, placebo-controlled trial involving 40 healthy subjects. Participants were exposed to DG051 at doses up to 320mg per day for seven days. The primary objectives were to assess the safety, tolerability, and pharmacokinetics of DG051. A key pharmacodynamic endpoint was the reduction of LTB4 production.[1]
- Phase IIa: A randomized, double-blind, placebo-controlled trial in patients with a history of
  myocardial infarction or coronary artery disease. This study aimed to evaluate the effect of
  DG051 on LTB4 production, as well as its pharmacokinetic and safety profiles in a patient
  population.[2][3][9]

### **PLATO (Platelet Inhibition and Patient Outcomes) Trial**

- Objective: To compare the efficacy and safety of ticagrelor versus clopidogrel in patients with acute coronary syndrome (ACS).
- Design: A randomized, double-blind, double-dummy, multicenter trial. 18,624 hospitalized patients with ACS (with or without ST-segment elevation) were randomized to receive either ticagrelor (180 mg loading dose, then 90 mg twice daily) or clopidogrel (300-600 mg loading dose, then 75 mg daily) for 6 to 12 months. All patients also received aspirin.
- Inclusion Criteria: Hospitalized for ACS with symptom onset within the previous 24 hours.
- Exclusion Criteria: Contraindications to clopidogrel, fibrinolytic therapy within 24 hours, need for oral anticoagulation, increased risk of bradycardia.[8][10][11]
- Primary Efficacy Endpoint: Composite of death from vascular causes, myocardial infarction, or stroke.[8]
- Primary Safety Endpoint: Major bleeding.[10]

## CURE (Clopidogrel in Unstable Angina to Prevent Recurrent Events) Trial



- Objective: To determine the efficacy and safety of adding clopidogrel to aspirin in patients with non-ST-segment elevation ACS.
- Design: A randomized, double-blind, placebo-controlled trial. 12,562 patients with non-ST-elevation ACS were randomized to receive clopidogrel (300 mg loading dose, then 75 mg daily) or placebo, in addition to aspirin, for 3 to 12 months.[7][12]
- Inclusion Criteria: Hospitalized within 24 hours of symptom onset for non-ST-elevation ACS.
- Exclusion Criteria: Contraindications to antiplatelet therapy, high bleeding risk, severe heart failure.[13]
- Primary Efficacy Endpoint: Composite of death from cardiovascular causes, nonfatal MI, or stroke.[7]
- Primary Safety Endpoint: Major bleeding.[6][7]

## ISIS-2 (Second International Study of Infarct Survival) Trial

- Objective: To assess the effects of intravenous streptokinase and oral aspirin in patients with suspected acute MI.
- Design: A 2x2 factorial, randomized, double-blind, placebo-controlled trial. 17,187 patients with suspected acute MI within 24 hours of symptom onset were randomized to receive: 1) intravenous streptokinase, 2) oral aspirin (160 mg/day for one month), 3) both, or 4) neither. [4][5]
- Inclusion Criteria: Suspected acute MI within 24 hours of symptom onset.
- Exclusion Criteria: Clear indication for or contraindication to streptokinase or aspirin.[4]
- Primary Endpoint: Vascular mortality at 5 weeks.[4]

### **Signaling Pathways and Experimental Workflows**





#### Click to download full resolution via product page

#### **DG051** Mechanism of Action



Click to download full resolution via product page

#### **PLATO Trial Workflow**





Click to download full resolution via product page

#### **CURE Trial Workflow**

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. deCODE Announces Positive Topline Results for Phase I Study of DG051 for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 2. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of DG051 for the Prevention of Heart Attack | deCODE genetics [decode.com]



- 3. fiercebiotech.com [fiercebiotech.com]
- 4. ISIS-2 TRIAL CardiologyTrials.org [cardiologytrials.org]
- 5. Randomised trial of intravenous streptokinase, oral aspirin, both, or neither among 17,187 cases of suspected acute myocardial infarction: ISIS-2. ISIS-2 (Second International Study of Infarct Survival) Collaborative Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. The Clopidogrel in Unstable Angina to Prevent Recurrent Events Trial Investigators:
   Effects of Clopidogrel in Addition to Aspirin in Patients With Acute Coronary Syndromes
   Without ST-Segment Elevation American College of Cardiology [acc.org]
- 8. rxfiles.ca [rxfiles.ca]
- 9. deCODE Launches Phase II Clinical Testing of DG051 for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 10. crd.york.ac.uk [crd.york.ac.uk]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Effects of pretreatment with clopidogrel and aspirin followed by long-term therapy in patients undergoing percutaneous coronary intervention: the PCI-CURE study American College of Cardiology [acc.org]
- To cite this document: BenchChem. [clinical trial data on DG051 for the prevention of myocardial infarction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607089#clinical-trial-data-on-dg051-for-the-prevention-of-myocardial-infarction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com